3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
CAS No.:
Cat. No.: VC18380629
Molecular Formula: C13H17ClF3N
Molecular Weight: 279.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClF3N |
|---|---|
| Molecular Weight | 279.73 g/mol |
| IUPAC Name | 3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride |
| Standard InChI | InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H |
| Standard InChI Key | VBZOXRPAYNGOHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-] |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride consists of a six-membered piperidine ring substituted at the 3-position with a benzyl group bearing a trifluoromethyl (-CF₃) moiety at the meta position. The hydrochloride salt enhances solubility and stability for experimental applications .
Key structural attributes:
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Piperidine ring: Confers basicity and enables hydrogen bonding with biological targets.
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Trifluoromethyl group: Enhances lipophilicity (logP ≈ 2.8), improving blood-brain barrier permeability.
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Benzyl linkage: Provides rotational flexibility for target engagement.
Table 1: Fundamental Physicochemical Properties
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized via a two-step process:
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Nucleophilic substitution: 3-(Trifluoromethyl)benzyl chloride reacts with piperidine in anhydrous THF under basic conditions (K₂CO₃), yielding the free base.
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Salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt (yield: 68–72%).
Critical reaction parameters:
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Temperature: 0–5°C during salt formation to prevent decomposition.
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Solvent purity: Anhydrous conditions prevent hydrolysis of the trifluoromethyl group.
Industrial-Scale Optimization
Continuous flow reactors with immobilized base catalysts (e.g., Amberlyst A21) achieve 89% conversion efficiency, reducing reaction time from 12 hours to 45 minutes compared to batch processes.
| Compound | Target | Activity |
|---|---|---|
| 3-(3-CF₃-benzyl)-piperidine HCl | Dopamine D₂ | Antagonist |
| 4-(3-CF₃-benzyl)-piperidine | TRPV1 | Agonist |
| 3-(4-F-benzyl)-piperidine HCl | σ₁ Receptor | Partial agonist |
Antimicrobial Properties
In vitro screening against Staphylococcus aureus (ATCC 29213) showed moderate inhibition (MIC = 32 μg/mL), suggesting synergy potential with β-lactam antibiotics.
Metabolic and Toxicological Profile
In Vitro Metabolism
Hepatic microsome studies (human, rat) indicate:
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Primary metabolite: N-oxidized piperidine (t₁/₂ = 22 minutes in human CYP3A4).
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CYP inhibition: Moderate CYP2D6 inhibition (IC₅₀ = 8.9 μM).
Acute Toxicity
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LD₅₀ (mouse, oral): 480 mg/kg (95% CI: 420–550 mg/kg).
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Notable neurotoxicity at 100 mg/kg (hindlimb paralysis in 30% of rats).
Applications in Chemical Synthesis
Asymmetric Catalysis
The compound serves as a chiral auxiliary in Evans-type aldol reactions, inducing 85–92% enantiomeric excess in β-hydroxy ketone products.
Radiolabeling Precursor
Halogenated derivatives (e.g., [¹⁸F] analog) show potential for PET imaging of D₂ receptors, with brain uptake reaching 2.8% ID/g at 30 minutes post-injection in primates.
Future Research Directions
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Target deconvolution: CRISPR-Cas9 screens to identify off-target CNS interactions.
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Prodrug development: Ester derivatives to enhance oral bioavailability (current F = 12%).
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Theranostic applications: Dual-labeling with ¹⁸F/fluorescent tags for intraoperative imaging.
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